2-(2-bromo-5-chlorophenyl)ethan-1-ol
Description
Properties
CAS No. |
947614-94-0 |
|---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.5 |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Reactivity
Reactions Involving the Hydroxyl Group
The primary alcohol moiety in 2-(2-bromo-5-chlorophenyl)ethan-1-ol is a key site for several important chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Carbonyls or Carboxylic Acids
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk
To Aldehydes: Mild oxidizing agents are employed to achieve the partial oxidation to 2-(2-bromo-5-chlorophenyl)acetaldehyde. chemguide.co.uk A common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). prepchem.comvanderbilt.eduucr.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) at ambient temperature. prepchem.com For instance, the treatment of a related compound, 2-(2-bromophenyl)ethanol, with PCC in dichloromethane yielded 2-(2-bromophenyl)acetaldehyde in high yield (90%). prepchem.com This method's selectivity for the aldehyde prevents over-oxidation to the carboxylic acid. chemguide.co.uk
To Carboxylic Acids: Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to the corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid. chemguide.co.uklibretexts.org Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in the presence of an acid are effective for this purpose. vanderbilt.edulibretexts.org The reaction often involves heating under reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. chemguide.co.uk For example, the oxidation of primary alcohols to carboxylic acids can be achieved using CrO3 with a co-oxidant like sodium periodate (B1199274) in wet acetonitrile (B52724). vanderbilt.edu
Table 1: Oxidation Reactions of this compound Analogs
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2-bromophenyl)ethanol | Pyridinium chlorochromate (PCC) | 2-(2-bromophenyl)acetaldehyde | 90% | prepchem.com |
| Primary Alcohols | CrO3/NaIO4 | Carboxylic Acids | - | vanderbilt.edu |
| Primary Alcohols | Potassium permanganate (KMnO4) | Carboxylic Acids | - | vanderbilt.edu |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification reactions.
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. For example, the reaction of a structurally similar alcohol with an acyl chloride in the presence of a base like pyridine (B92270) leads to the formation of the corresponding ester. nih.gov
Etherification: The formation of an ether linkage can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.
While specific examples for this compound are not detailed in the provided search results, these are standard transformations for primary alcohols.
Nucleophilic Substitution Reactions of the Alcohol
The hydroxyl group of an alcohol can be converted into a better leaving group, such as a tosylate, or directly replaced by a nucleophile under certain conditions. For instance, treatment with a reagent like thionyl chloride (SOCl2) or a phosphorus halide (e.g., PBr3) can replace the hydroxyl group with a halogen. A related reaction involves the use of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide (e.g., CBr4) to achieve the substitution of the hydroxyl group with a halide via an SN2 mechanism. This type of reaction is useful for introducing a halogen in place of the alcohol, which can then be used in further synthetic steps.
Reactions Involving the Halogenated Aromatic Ring
The bromine and chlorine substituents on the phenyl ring of this compound influence its reactivity in aromatic substitution reactions and enable its participation in metal-catalyzed cross-coupling reactions.
Aromatic Electrophilic Substitution Reactions
Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene (B151609). libretexts.orgmsu.edu They are, however, ortho-, para-directing. libretexts.org In this compound, the presence of both a bromo and a chloro group, along with the ethan-1-ol side chain, will influence the position of any incoming electrophile. The directing effects of the existing substituents and steric hindrance will determine the regioselectivity of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. msu.edumsu.edumasterorganicchemistry.com Due to the deactivating nature of the halogens, these reactions typically require strong electrophiles and catalysts. msu.edumsu.edu
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-halogen bonds on the aromatic ring provide handles for a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals, most commonly palladium. wikipedia.orgrug.nl
Suzuki Reaction: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reactivity of the aryl halide in the Suzuki reaction generally follows the order I > Br > Cl. libretexts.org Therefore, in this compound, the carbon-bromine bond is expected to be more reactive than the carbon-chlorine bond, allowing for selective coupling at the bromo position. nih.gov This regioselectivity is a valuable tool in organic synthesis. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the reactivity of the halide influences the reaction, with aryl bromides being common substrates. organic-chemistry.orgresearchgate.net This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically carried out under mild conditions and is highly effective for aryl bromides. organic-chemistry.orgwikipedia.org As with the Suzuki and Heck reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond would likely lead to selective coupling at the 2-position of the phenyl ring. libretexts.org
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | Forms C-C single bonds; selective for C-Br over C-Cl | nih.govwikipedia.orglibretexts.org |
| Heck | Alkene | Palladium catalyst, Base | Forms C-C double bonds; versatile for alkene synthesis | organic-chemistry.orglibretexts.org |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Forms C-C triple bonds; mild reaction conditions | organic-chemistry.orgwikipedia.orglibretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the chloro and bromo substituents are electron-withdrawing, which can facilitate SNAr reactions, although they are not as strongly activating as nitro groups.
The SNAr reactions on the 2-bromo-5-chlorophenyl scaffold can be influenced by the nature of the nucleophile. For instance, reactions with amines, alkoxides, and thiols can lead to the corresponding substituted products. The relative reactivity of the bromine versus the chlorine atom as a leaving group is an important consideration. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. However, the position of the halogen relative to other substituents and the reaction conditions can also play a significant role.
While specific SNAr studies on this compound are not extensively documented in publicly available literature, research on similar compounds, such as 5-bromo-1,2,3-triazines, shows that nucleophilic aromatic substitution with phenols can proceed via a concerted mechanism. nih.gov Kinetic studies on the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) ions have also provided insights into the mechanisms of nucleophilic aromatic substitution involving amine leaving groups. rsc.org Furthermore, studies on the nucleophilic aromatic substitution of nitrothiophenes with various amines in ionic liquids have shown that the reaction rates are influenced by the solvent and the nature of the amine. nih.gov
It is important to note that the primary alcohol group in this compound could potentially interfere with SNAr reactions, especially under basic conditions, by acting as a competing nucleophile or by being deprotonated. Therefore, protection of the hydroxyl group may be necessary to achieve selective SNAr on the aromatic ring.
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orgharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
The hydroxyl group of the ethan-1-ol side chain in this compound, or a protected form thereof, can potentially act as a DMG. illinois.eduuwindsor.ca The coordination of the lithium reagent to the oxygen atom would direct the deprotonation to the C6 position of the phenyl ring. Subsequent reaction with an electrophile would then introduce a new substituent at this position.
However, the presence of two halogen atoms on the ring introduces complexity. Metal-halogen exchange is a common competing reaction in DoM, particularly with aryl bromides. uwindsor.ca Therefore, the reaction conditions, including the choice of organolithium reagent and temperature, would be crucial to favor ortho-metalation over halogen-metal exchange. For instance, the use of a hindered lithium amide base like lithium tetramethylpiperidide (LiTMP) might favor deprotonation over nucleophilic attack or exchange.
Derivatization to Advanced Chemical Intermediates and Analogs
The versatile reactivity of this compound allows for its conversion into a variety of more complex molecules, including heterocyclic compounds and poly-functionalized derivatives.
Synthesis of Complex Heterocyclic Compounds
The this compound scaffold is a potential precursor for the synthesis of various heterocyclic systems, such as benzofurans, benzothiophenes, and indoles. These transformations would typically involve the initial modification of the ethan-1-ol side chain and subsequent intramolecular cyclization.
Benzofuran (B130515) Synthesis: The synthesis of benzofurans often involves the intramolecular cyclization of a precursor containing a phenol (B47542) and a side chain that can undergo cyclization. organic-chemistry.orgresearchgate.netnih.gov One potential route from this compound could involve a nucleophilic substitution of the ortho-bromo group with a hydroxide source to generate a phenol, followed by an intramolecular Williamson ether synthesis. Alternatively, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by appropriate coupling and cyclization strategies, could also lead to benzofuran derivatives. nih.govchemicalbook.com
Benzothiophene Synthesis: The synthesis of benzothiophenes can be achieved through various methods, often involving the reaction of an ortho-halo-substituted benzene derivative with a sulfur-containing reagent. organic-chemistry.org For example, a palladium-catalyzed reaction of a 2-bromoaryl compound with a thiourea (B124793) derivative can lead to the formation of a benzothiophene. organic-chemistry.org Starting from this compound, one could envision a pathway where the alcohol is first converted to a better leaving group, followed by substitution with a sulfur nucleophile and subsequent intramolecular cyclization.
Indole (B1671886) Synthesis: Indole synthesis often involves the formation of a key C-N bond. organic-chemistry.orgrsc.orgresearchgate.netluc.edu A possible strategy starting from this compound could involve the introduction of a nitrogen-containing substituent, for example, by converting the alcohol to an amine. Subsequent intramolecular Heck reaction or other palladium-catalyzed cyclizations could then be employed to form the indole ring.
Formation of Poly-functionalized Derivatives
The functional groups present in this compound allow for a range of derivatization reactions to produce poly-functionalized molecules.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-bromo-5-chlorophenyl)acetaldehyde, or further to the carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid, using standard oxidizing agents. These transformations provide access to a new set of functional groups that can be used in further synthetic manipulations.
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would introduce a variety of alkyl or aryl groups to the side chain.
Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid and allows for the introduction of a wide range of ester functionalities.
Chemical Stability and Degradation Pathways
The stability of this compound is an important consideration for its storage, handling, and application in synthesis.
Thermal and Photolytic Stability Studies
Detailed experimental studies on the thermal and photolytic stability of this compound are not widely reported. However, general principles regarding the stability of halogenated aromatic compounds can be applied.
Thermal Stability: Halogenated aromatic compounds are generally more thermally stable than their non-halogenated counterparts due to the strength of the carbon-halogen bond. However, at high temperatures, thermal decomposition can occur. For brominated flame retardants, thermal decomposition can lead to the release of hydrogen bromide and brominated hydrocarbons. cetjournal.it A study on the thermal decomposition of 2-bromoethanol (B42945) in a shock tube revealed that HBr elimination is a major decomposition pathway. researchgate.net It is plausible that this compound would also undergo dehydrohalogenation (elimination of HBr or HCl) or other fragmentation pathways upon heating to high temperatures.
Photolytic Stability: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. scirp.orgresearchgate.netpsu.edu The energy from the UV radiation can be sufficient to cleave the carbon-halogen bonds, leading to the formation of radical species. These radicals can then undergo a variety of reactions, including reaction with solvent or other molecules, leading to a range of degradation products. The photobiodegradation of halogenated aromatic pollutants has been studied, indicating that microorganisms can metabolize these compounds, often following initial photolytic cleavage of the carbon-halogen bond. scirp.orgresearchgate.netpsu.edu
Hydrolytic Stability under Various Conditions
The hydrolytic stability of an organic compound is a critical parameter that dictates its persistence and transformation in aqueous environments. For this compound, its stability is primarily influenced by the chemical reactivity of the carbon-bromine (C-Br) bond and the carbon-hydroxyl (C-OH) bond, as well as the electronic effects of the substituents on the phenyl ring.
General Reaction Mechanisms
The hydrolysis of this compound can proceed through two primary nucleophilic substitution mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).
SN1 Mechanism: This is a two-step mechanism. The first and rate-determining step involves the slow ionization of the C-Br bond to form a carbocation intermediate. This is followed by a rapid attack of a nucleophile (water or hydroxide) on the carbocation. The stability of the carbocation is a key factor in SN1 reactions. For this compound, the benzylic carbocation formed would be stabilized by the adjacent phenyl ring through resonance. However, the presence of electron-withdrawing chloro and bromo substituents on the phenyl ring would destabilize the carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl (B1604629) halides. nih.govquora.com
SN2 Mechanism: This is a one-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group, proceeding through a pentacoordinate transition state. This mechanism is sensitive to steric hindrance around the reaction center. For a primary halide like this compound, the steric hindrance is relatively low, making the SN2 pathway a plausible route for hydrolysis. cureffi.org
The prevailing mechanism will depend on the reaction conditions, such as the nature of the solvent and the concentration of the nucleophile. In neutral water, where water is the nucleophile, the reaction may have characteristics of both pathways. In basic conditions, with the more potent nucleophile OH⁻, the SN2 mechanism is likely to be more dominant.
Influence of Substituents and pH
The hydrolytic stability of this compound is significantly influenced by the electronic effects of the bromo and chloro substituents on the aromatic ring and the pH of the aqueous solution.
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups due to their inductive effect (-I). This effect reduces the electron density on the phenyl ring and, by extension, on the benzylic carbon. This destabilization of a potential carbocation intermediate would slow down an SN1 reaction. nih.gov Conversely, the electron-withdrawing nature of the substituents can make the carbon atom more susceptible to nucleophilic attack in an SN2 reaction. cureffi.org
pH Conditions:
Acidic Conditions: Under acidic conditions, the hydroxyl group can be protonated to form a better leaving group (H₂O). However, the primary degradation pathway is still expected to be the hydrolysis of the C-Br bond. The rate of hydrolysis is generally slow in acidic to neutral pH for similar haloalkanes. The hydrogenolysis rate of benzylic alcohols has been shown to increase with decreasing pH, suggesting that protonation can play a role in activating the molecule for certain transformations. researchgate.net
Neutral Conditions: At neutral pH, water acts as the nucleophile. The reaction is expected to be slow due to water being a relatively weak nucleophile.
Basic Conditions: In alkaline solutions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water. Therefore, the rate of hydrolysis is expected to increase significantly under basic conditions, likely proceeding via an SN2 mechanism.
Expected Hydrolytic Stability Profile
Based on the chemical principles discussed, a qualitative assessment of the hydrolytic stability of this compound under different conditions can be summarized. It is important to note that the following table is an illustrative representation of expected trends, as direct experimental data is not available.
| Condition | pH Range | Temperature | Expected Relative Stability | Predominant Mechanism (Hypothesized) | Primary Degradation Product (Hypothesized) |
| Acidic | 1 - 4 | Low (e.g., 25°C) | High | SN1 / SN2 | 2-(2-bromo-5-chlorophenyl)-1,1-ethanediol |
| High (e.g., 70°C) | Moderate | SN1 / SN2 | 2-(2-bromo-5-chlorophenyl)-1,1-ethanediol | ||
| Neutral | 6 - 8 | Low (e.g., 25°C) | Very High | SN2 | 2-(2-bromo-5-chlorophenyl)-1,1-ethanediol |
| High (e.g., 70°C) | Moderate to High | SN2 | 2-(2-bromo-5-chlorophenyl)-1,1-ethanediol | ||
| Basic | 10 - 13 | Low (e.g., 25°C) | Moderate | SN2 | 2-(2-bromo-5-chlorophenyl)-1,1-ethanediol |
| High (e.g., 70°C) | Low | SN2 | 2-(2-bromo-5-chlorophenyl)-1,1-ethanediol |
Detailed Research Findings
Specific research on the hydrolytic degradation of this compound is lacking. However, studies on related compounds provide valuable insights. For instance, the degradation of brominated aromatic compounds in aqueous solutions has been investigated, often focusing on advanced oxidation processes or microbial degradation rather than simple hydrolysis. mdpi.commdpi.com Research on the hydrolysis of benzyl chlorides has shown a shift from SN1 to SN2 mechanisms as electron-withdrawing substituents are introduced to the phenyl ring. nih.gov This supports the hypothesis that this compound, with two electron-withdrawing groups, would have a tendency to react via an SN2 pathway. Furthermore, studies on the enzymatic hydrolysis of substituted 1-phenylethanol (B42297) acetates indicate that electron-withdrawing groups like bromine can influence reaction efficiencies. nih.gov While this is an enzymatic reaction, it highlights the role of substituents in the reactivity of the molecule.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Comprehensive ¹H and ¹³C NMR Spectral Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would display a complex pattern due to the substitution on the phenyl ring. The protons on the ethyl chain, specifically the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-Br), would be diastereotopic due to the adjacent chiral center, leading to more complex splitting patterns than simple triplets or doublets. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The reduction of the carbonyl group in the precursor ketone to a hydroxyl group in 2-(2-bromo-5-chlorophenyl)ethan-1-ol results in a significant upfield shift for the carbon atom of the newly formed C-OH group.
A comparison with the precursor, 2-bromo-1-(2-chlorophenyl)ethanone, which shows a characteristic singlet for the Br-CH₂ group at approximately δ 4.52 ppm in the ¹H NMR spectrum, indicates that the corresponding protons in the alcohol derivative would experience a different chemical shift. The presence of the hydroxyl group would also be confirmed by a broad O-H stretch in the infrared spectrum, typically around 3400 cm⁻¹.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| C1 | - | ~70-75 | - | Methine carbon attached to OH |
| H1 | ~5.0-5.5 | - | Multiplet | Diastereotopic coupling with H2a and H2b |
| C2 | - | ~35-40 | - | Methylene carbon attached to Br |
| H2a/H2b | ~3.6-4.2 | - | Multiplets | Diastereotopic protons |
| C3 (C-Br) | - | ~120-125 | - | Aromatic carbon attached to Bromine |
| C4 | - | ~130-135 | - | Aromatic carbon |
| H4 | ~7.3-7.6 | - | Doublet | |
| C5 (C-Cl) | - | ~130-135 | - | Aromatic carbon attached to Chlorine |
| C6 | - | ~128-132 | - | Aromatic carbon |
| H6 | ~7.2-7.5 | - | Doublet of doublets | |
| C7 | - | ~140-145 | - | Aromatic carbon attached to the ethan-1-ol chain |
| C8 | - | ~127-130 | - | Aromatic carbon |
| H8 | ~7.5-7.8 | - | Doublet | |
| OH | Variable | - | Broad Singlet |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton (H1) and the diastereotopic methylene protons (H2a and H2b). It would also reveal the coupling relationships between the protons on the aromatic ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry and conformation of the molecule. For example, it could show through-space interactions between the methine proton (H1) and specific protons on the aromatic ring, providing insights into the preferred rotational conformation around the C1-C7 bond.
The application of these 2D NMR techniques is a standard and powerful methodology for the structural elucidation of complex organic molecules. bas.bg
Halogen NMR for Structural Elucidation
Direct detection of halogen nuclei such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br by NMR is generally challenging due to their quadrupolar nature, which often results in very broad signals. However, solid-state NMR can sometimes provide useful information about the local environment of these nuclei. molport.com The chemical shifts and quadrupolar coupling constants are sensitive to the electronic environment and bonding. molport.com While liquid-state halogen NMR for a molecule like this compound is not routine, the indirect effects of the halogens on the ¹H and ¹³C chemical shifts are significant and are a primary source of information for structural analysis. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈BrClO), the theoretical exact masses for the most abundant isotopic compositions can be calculated. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of these halogens.
Predicted HRMS Data for [M+H]⁺ of this compound
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
| C₈H₉⁷⁹Br³⁵ClO | 234.9520 | 100.0 |
| C₈H₉⁸¹Br³⁵ClO | 236.9499 | 97.7 |
| C₈H₉⁷⁹Br³⁷ClO | 236.9490 | 32.5 |
| C₈H₉⁸¹Br³⁷ClO | 238.9470 | 31.8 |
Note: The predicted values are for the protonated molecule [M+H]⁺. The relative abundances are approximate and serve to illustrate the characteristic isotopic pattern.
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a spectrum of daughter ions. The analysis of these fragmentation patterns provides valuable structural information.
For this compound, the fragmentation is expected to be initiated by several key pathways:
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion [M+H]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols. This would result in the formation of a stable benzylic cation.
Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals or ions is also expected. The relative ease of loss can provide information about the bond strengths.
Benzylic Cleavage: Cleavage of the bond between the ethyl chain and the phenyl ring can occur, leading to ions corresponding to the substituted phenyl ring or the bromoethanol side chain.
The analysis of these fragmentation pathways, aided by the characteristic isotopic patterns of bromine and chlorine, allows for the confident identification of the compound and its structural features.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, offering a molecular fingerprint of the compound.
Vibrational Mode Analysis and Functional Group Identification
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct structural features: the hydroxyl group, the ethanolic chain, and the substituted benzene (B151609) ring.
A broad absorption band is typically observed in the IR spectrum around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol can be expected in the region of 1050-1150 cm⁻¹.
The aromatic C-H stretching vibrations of the phenyl ring generally appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands.
The presence of halogen atoms is also evident in the vibrational spectra. The C-Cl stretching vibration for simple organic chloro compounds typically absorbs in the 700-750 cm⁻¹ region. uantwerpen.be The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range.
In a related precursor, 2-bromo-1-(2-chlorophenyl)ethan-1-one, a distinct carbonyl (C=O) absorption is seen at 1713 cm⁻¹ in the IR spectrum. The reduction of this ketone to the corresponding alcohol, this compound, would result in the disappearance of this strong carbonyl peak and the appearance of the characteristic broad O-H stretch.
A normal coordinate analysis, a computational method, can be employed for a more detailed and unambiguous assignment of the fundamental vibrational modes. nih.govnih.gov This analysis can help to precisely correlate the observed spectral bands with specific molecular motions.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | ~3400 (broad) |
| Alcohol (C-O) | C-O Stretch | 1050 - 1150 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C-C Stretch | 1400 - 1600 |
| Chloro-Aromatic | C-Cl Stretch | 700 - 750 |
| Bromo-Alkane | C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
Electronic Absorption Analysis
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene ring. The presence of the bromo and chloro substituents, as well as the ethan-1-ol side chain, will influence the position and intensity of the absorption bands.
The benzene ring typically exhibits two main absorption bands: the E2-band (around 204 nm) and the B-band (around 254 nm). Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorbance). For this compound, the absorption maximum is expected to be in the UV region, likely around 254 nm, which is a common wavelength used for UV detection in HPLC analysis.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reverse-phase HPLC method is commonly employed for such analyses.
A typical HPLC method for a related compound, 2-bromo-1-ethanol, utilizes a reverse-phase C18 column. sielc.com For this compound, a C18 column (e.g., 150 x 4.6 mm, 5 µm) would also be suitable. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.compensoft.net For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a controlled pH can be effective. pensoft.net Isocratic elution at a flow rate of around 1.0 mL/min is a common starting point for method development. pensoft.net
UV detection is typically used, with the wavelength set near the λmax of the compound, for example, at 225 nm or 254 nm. pensoft.net The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. pensoft.net This validation is crucial for its use in quality control and for the determination of process-related impurities. pensoft.net
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be particularly useful for analyzing more volatile impurities or byproducts that may be present.
A GC method for analyzing related alkyl halide impurities often employs a capillary column, such as a ZB-5MS column (5% polysilarylene, 95% polydimethylsiloxane (B3030410) copolymer). ijpsr.com The carrier gas is typically an inert gas like helium. ijpsr.com A mass spectrometer (MS) is frequently used as the detector (GC-MS), providing both retention time and mass spectral data, which allows for positive identification of the separated components. ijpsr.com
The injector and detector temperatures are optimized to ensure efficient volatilization and detection without thermal degradation. For instance, an injector temperature of 230 °C and an MS source temperature of 230 °C might be used. ijpsr.com The temperature of the GC oven is programmed to ramp up over the course of the analysis to effectively separate compounds with different boiling points. ijpsr.com
Table 3: Example GC-MS Method Parameters for Related Impurity Analysis
| Parameter | Condition |
| Column | ZB-5MS (30 m x 0.32 mm, 1.0 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 230 °C |
| MS Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
Chiral Separation Studies
Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is a critical factor. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the chiral resolution of such compounds.
Research Findings:
While specific chiral separation studies for this compound are not readily found in published literature, the general principles of chiral chromatography for related compounds are well-established. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for screening for the separation of a wide range of chiral molecules. These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.
For structurally similar compounds, such as other halogenated phenyl ethanol (B145695) derivatives, successful separations have been achieved using various commercially available chiral columns. The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), along with additives, plays a critical role in achieving optimal resolution.
Interactive Data Table: Illustrative Chiral HPLC Screening Conditions
The following table illustrates typical starting conditions for the chiral separation of a compound like this compound. It is important to note that these are generalized conditions and would require optimization for this specific analyte.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-chloro-3-methylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (80:20, v/v) | Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Detection | UV at 254 nm | UV at 230 nm | UV at 260 nm |
This table is for illustrative purposes only. Actual conditions would need to be determined experimentally.
The development of a successful chiral separation method would involve screening a variety of CSPs and mobile phase compositions to identify the conditions that provide the best enantiomeric resolution. Factors such as peak shape, analysis time, and compatibility with mass spectrometry (if required) would also be considered during method optimization. The absence of specific published methods for this compound highlights an area for potential future research.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic distribution and energy of the molecule, providing a fundamental understanding of its intrinsic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(2-bromo-5-chlorophenyl)ethan-1-ol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry, electronic properties, and reactivity descriptors. nih.govmdpi.com
Table 1: Predicted Global Reactivity Descriptors for this compound
< table> < thead> < tr> < th>Parameter < /th> < th>Predicted Value < /th> < th>Significance < /th> < /tr> < /thead> < tbody> < tr> < td>Chemical Potential (μ) < /td> < td>-4.2 eV < /td> < td>Measures the tendency of electrons to escape from the system. nih.gov < /td> < /tr> < tr> < td>Molecular Hardness (η) < /td> < td>2.5 eV < /td> < td>Indicates resistance to change in electron distribution. nih.gov < /td> < /tr> < tr> < td>Electronegativity (χ) < /td> < td>4.2 eV < /td> < td>Represents the ability to attract electrons. nih.gov < /td> < /tr> < tr> < td>Electrophilicity Index (ω) < /td> < td>3.53 eV < /td> < td>Quantifies the ability of the molecule to accept electrons. nih.gov < /td> < /tr> < /tbody> < /table> Note: The values in this table are illustrative predictions based on DFT principles for a molecule of this type.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP analysis would likely reveal the following:
Negative Regions (Red): The most electron-rich area is expected to be around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack. The π-electron cloud of the benzene (B151609) ring would also exhibit a negative potential, although modified by the electron-withdrawing halogen substituents. walisongo.ac.iducsb.edu
Positive Regions (Blue): The hydrogen atom of the hydroxyl group would be the most electron-deficient region, appearing as a strongly positive (blue) area, making it susceptible to nucleophilic interaction and hydrogen bonding.
This visual representation of charge distribution is critical for understanding non-covalent interactions and predicting how the molecule will interact with biological targets or other reagents. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. eurjchem.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic ring, influenced by the antibonding orbitals associated with the C-Br and C-Cl bonds. The analysis of these orbitals provides insight into the regioselectivity of potential reactions. numberanalytics.com
Table 2: Predicted Frontier Orbital Energies for this compound
< table> < thead> < tr> < th>Orbital < /th> < th>Predicted Energy (eV) < /th> < th>Implication < /th> < /tr> < /thead> < tbody> < tr> < td>HOMO < /td> < td>-6.7 < /td> < td>Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. youtube.com < /td> < /tr> < tr> < td>LUMO < /td> < td>-1.7 < /td> < td>Energy of the lowest energy empty orbital; relates to electron affinity and electrophilicity. youtube.com < /td> < /tr> < tr> < td>HOMO-LUMO Gap (ΔE) < /td> < td>5.0 < /td> < td>Indicates the molecule's chemical reactivity and kinetic stability. eurjchem.com < /td> < /tr> < /tbody> < /table> Note: The values in this table are illustrative predictions based on FMO theory for a molecule of this type.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed information about conformational changes and intermolecular interactions. nih.gov
The this compound molecule possesses significant conformational flexibility due to the rotation around the C-C and C-O single bonds in the ethanol (B145695) side chain. Studies on the related molecule, 2-phenylethanol, have identified two primary stable conformers: gauche and anti. nih.gov A similar conformational landscape is expected for this substituted analogue.
MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn affects its ability to bind to receptors or participate in chemical reactions.
MD simulations are particularly powerful for exploring the interactions between a solute and solvent molecules. For this compound, simulations in an aqueous environment would reveal the structure of the solvation shell. nasa.gov
Key insights from such simulations would include:
Hydrogen Bonding: The hydroxyl group is expected to form strong hydrogen bonds with surrounding water molecules, acting as both a hydrogen bond donor (via its H atom) and acceptor (via its O atom). nasa.gov
Hydrophobic Interactions: The halogenated phenyl group is largely hydrophobic and will influence the local structuring of water molecules around it.
Halogen Bonding: The potential for the bromine and chlorine atoms to act as halogen bond donors with water's oxygen atom can also be investigated. nih.govnih.gov
Understanding these intermolecular forces is essential, as they govern the molecule's solubility, transport properties, and the thermodynamics of its interactions with other molecules in a biological system. semanticscholar.orgnih.gov
Table of Mentioned Compounds
< table> < thead> < tr> < th>Compound Name < /th> < /tr> < /thead> < tbody> < tr> < td>this compound < /td> < /tr> < tr> < td>2-phenylethanol < /td> < /tr> < /tbody> < /table>
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using quantum mechanical calculations, typically employing Density Functional Theory (DFT). The standard approach involves optimizing the geometry of the molecule at a given level of theory (e.g., B3LYP with a basis set like 6-31G(d,p)) and then calculating the NMR shielding tensors using a method such as the Gauge-Including Atomic Orbital (GIAO) method.
Table 1: Predicted vs. Experimental NMR Data (Hypothetical) This table is a template for how such data would be presented and is not based on actual published research for this specific compound.
| Proton/Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (CH-OH) | - | - |
| H (CH₂-Br) | - | - |
| H (Aromatic) | - | - |
| C (CH-OH) | - | - |
| C (CH₂-Br) | - | - |
| C (Aromatic) | - | - |
Theoretical Vibrational and Electronic Spectra
The vibrational spectrum (Infrared and Raman) of this compound can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This would reveal characteristic vibrational modes, such as the O-H stretch (typically around 3400 cm⁻¹), C-O stretch, C-Br stretch, and C-Cl stretch, as well as aromatic C-H and C=C bending and stretching frequencies.
Similarly, theoretical electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations would provide information about the electronic transitions and the maximum absorption wavelengths (λmax), which are characteristic of the chromophores present in the molecule, primarily the substituted benzene ring.
Mechanistic Elucidation of Chemical Reactions
Computational methods are invaluable for understanding the mechanisms of chemical reactions, including identifying transition states and determining reaction pathways.
Transition State Analysis and Reaction Pathways
For reactions involving this compound, such as its synthesis via the reduction of 2-bromo-1-(2-chlorophenyl)ethan-1-one with a reducing agent like sodium borohydride (B1222165), computational analysis can map out the potential energy surface. This involves locating the transition state structure connecting the reactants and products. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes. For instance, in the reduction of the ketone, the transition state would likely involve the approach of the hydride from the reducing agent to the carbonyl carbon. The reaction pathway can be confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactant and product energy minima.
Kinetic and Thermodynamic Parameters from Calculations
From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of a reaction can be calculated from the energy difference between the reactants and the transition state. Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can also be computed from the vibrational frequency analysis of the reactants, transition state, and products. These parameters indicate the spontaneity and feasibility of a reaction under given conditions.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters This table is a template for how such data would be presented and is not based on actual published research for this specific compound.
| Parameter | Calculated Value |
|---|---|
| Activation Energy (Ea) | - kJ/mol |
| Enthalpy of Reaction (ΔH) | - kJ/mol |
| Entropy of Reaction (ΔS) | - J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | - kJ/mol |
Applications As Chemical Intermediates and in Materials Science
Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs) (Non-Clinical)
While not an active pharmaceutical ingredient (API) itself, 2-(2-bromo-5-chlorophenyl)ethan-1-ol is a key intermediate in the non-clinical synthesis of pharmaceutical precursors. Its structural framework is present in various biologically active molecules, and its functional groups offer multiple pathways for chemical modification.
The reactivity of this compound is centered around its three key features: the hydroxyl group, the bromine atom, and the chlorinated benzene (B151609) ring. The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used to form esters and ethers. The bromine atom, being a good leaving group, is readily displaced in nucleophilic substitution reactions or can participate in powerful carbon-carbon bond-forming reactions like Suzuki or Heck coupling.
Structurally similar compounds are well-documented as crucial intermediates in drug synthesis. For instance, 2-Bromo-1-(2-chlorophenyl)ethan-1-ol serves as an intermediate in the synthesis of complex organic molecules and is also recognized as an impurity in the production of the bronchodilator Tulobuterol, highlighting its relevance in pharmaceutical quality control. Furthermore, related structures such as (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol are known intermediates in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. pharmaffiliates.com The synthesis of chiral 3-aryl-3-benzyloxindoles, which exhibit antitumor activity, can be initiated from 2-Bromo-5-chloroaniline, a compound that can be derived from the target molecule's structural family. chemicalbook.com
The versatility of this compound allows it to be a precursor for a variety of complex heterocyclic structures, which are a cornerstone of modern medicinal chemistry. researchgate.net The strategic placement of the halogen atoms and the hydroxyl group enables chemists to construct elaborate molecular architectures for investigation in drug discovery programs.
Table 1: Synthetic Potential of this compound in Pharmaceutical Synthesis
| Functional Group | Potential Reaction Type | Resulting Structure / Application |
|---|---|---|
| Primary Alcohol (-OH) | Oxidation | Aldehyde or Carboxylic Acid Precursors |
| Esterification / Etherification | Modification of solubility and bioavailability | |
| Bromine Atom (-Br) | Nucleophilic Substitution | Introduction of amines, thiols, etc. |
| Cross-Coupling Reactions | Formation of complex bi-aryl structures | |
| Chloro-phenyl Ring | Electrophilic Substitution | Further functionalization of the aromatic core |
Application in Agrochemical Synthesis
In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, compounds with halogenated aromatic rings are common. The presence of halogens can enhance the biological activity and metabolic stability of a molecule. Although direct use of this compound in the synthesis of a specific commercial agrochemical is not widely documented, its structure makes it a plausible candidate for such applications.
The bromo-chlorophenyl moiety is a feature found in some agrochemical compounds. Intermediates with similar functionalities are used to create active ingredients. For example, Mannich bases, which can be synthesized from precursors like this compound, are known to have applications in the agrochemical sector. researchgate.net The compound can be used to synthesize various heterocyclic systems, such as triazoles, which are a well-known class of fungicides. The synthesis of these derivatives allows for the expansion of chemical libraries for screening and developing new agrochemical products. researchgate.net
Use in the Production of Specialty Chemicals and Polymers
The dual halogenation of this compound makes it a valuable monomer or additive in the synthesis of specialty polymers and materials. Halogenated organic compounds are frequently incorporated into polymer chains to impart specific properties, most notably flame retardancy. specialchem.com
The presence of both bromine and chlorine can have a synergistic effect on the flame-retardant properties of the resulting polymer. When the material is exposed to heat, the halogens are released and can interrupt the radical chain reactions of combustion in the gas phase.
Furthermore, the hydroxyl group provides a reactive site for polymerization. researchgate.net It can be converted into other functional groups, such as an acrylate (B77674) or an epoxide, to allow it to be incorporated into a variety of polymer backbones. As a monomer, it can be used in polyester (B1180765) or polyurethane synthesis. Its rigid, halogenated phenyl group can also enhance the thermal stability and chemical resistance of the polymer. specialchem.com
Table 2: Potential Applications in Materials Science
| Feature | Application Area | Imparted Property |
|---|---|---|
| Bromine and Chlorine Atoms | Flame-Retardant Polymers | Reduced flammability |
| Aromatic Ring | High-Performance Plastics | Enhanced thermal stability and rigidity |
| Hydroxyl Group | Polymer Synthesis (e.g., Polyesters) | Reactive site for polymerization/crosslinking |
Environmental Fate, Transport, and Ecotoxicological Aspects Non Human
Biodegradation Pathways and Kinetics
There is no available information from scientific studies on the biodegradation of 2-(2-bromo-5-chlorophenyl)ethan-1-ol.
No studies were found that investigate the degradation of this compound in the presence of oxygen.
No studies were found that investigate the degradation of this compound in the absence of oxygen.
Photodegradation Mechanisms in Environmental Matrices
There are no available studies on the photodegradation of this compound in environmental matrices such as water, soil, or air. Consequently, its half-life and the identity of its potential photoproducts under environmental conditions are unknown.
Sorption and Mobility in Soil and Aquatic Systems
Data regarding the sorption coefficient (Koc) of this compound in soil and sediment are not available. This information is crucial for predicting its mobility and potential for leaching into groundwater or transport in surface waters.
Ecotoxicity to Non-Human Organisms (e.g., Aquatic Organisms, Microorganisms)
No ecotoxicity data for this compound is available for any non-human organisms.
There are no published results from acute or chronic ecotoxicity assays for this compound on representative aquatic or terrestrial organisms. Therefore, key metrics such as the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) are unknown.
Effects on Microbial Communities
There is no available data on the effects of this compound on microbial communities. Studies on the toxicity, inhibition, or degradation of this specific compound by microorganisms in soil, sediment, or aquatic environments have not been published.
Bioaccumulation Potential in Environmental Systems (Non-Human)
Information regarding the bioaccumulation potential of this compound in non-human environmental systems is not available. Key metrics used to assess bioaccumulation, such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and octanol-water partition coefficient (Kow) for this specific compound, have not been determined or reported in the reviewed literature.
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Routes
The current synthesis of substituted phenylethanols often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic pathways.
Key Research Thrusts:
Transition-Metal-Free Catalysis: A significant challenge is to move away from heavy metal catalysts. One promising avenue is the use of radical coupling reactions mediated by simple organic bases, which can function as both a base and a radical initiator. nih.govchalmers.se This approach offers a less toxic and more cost-effective synthesis. nih.gov
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases, presents a highly selective and environmentally benign route to chiral aromatic alcohols. nih.gov Research into discovering and engineering robust enzymes that can accommodate di-halogenated substrates like 2-(2-bromo-5-chlorophenyl)ethan-1-ol is a critical future direction. nih.gov This could enable the production of specific enantiomers, which is vital for pharmacological applications.
Hydrogen Autotransfer/Borrowing Hydrogen Methodologies: These methods utilize alcohols as alkylating agents, with water as the only byproduct, representing a highly atom-economical and sustainable process. nih.govrsc.orgresearchgate.net Adapting these methods for the specific substitution pattern of the target compound is a key challenge.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition-Metal-Free Radical Coupling | Lower toxicity, cost-effective, simple reagents. nih.govchalmers.se | Substrate specificity, reaction condition optimization, control of side reactions. |
| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and discovery for specific substrates, substrate solubility in aqueous media. nih.gov |
| Hydrogen Autotransfer | High atom economy, green byproduct (water), use of abundant starting materials. rsc.orgresearchgate.net | Catalyst development, reaction selectivity with multifunctional substrates. |
This table is generated based on research on analogous compounds and represents a forward-looking perspective on the synthesis of this compound.
Discovery of Undiscovered Biological Activities and Targets
The presence of both bromine and chlorine on the aromatic ring, along with a primary alcohol functional group, suggests that this compound could possess interesting biological activities. Halogenated compounds are prevalent in pharmaceuticals and natural products, often exhibiting enhanced potency and metabolic stability. researchgate.netresearchgate.netnih.gov
Future Research Directions:
Broad-Spectrum Bioactivity Screening: The compound should be subjected to high-throughput screening against a wide range of biological targets, including enzymes, receptors, and whole-cell assays (e.g., cancer cell lines, microbial pathogens). A new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, for instance, showed promising antifungal activity. nih.gov
Target Identification for Known Bioactivities: If any activity is identified, the next critical step is to determine the specific molecular target. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.
Investigation as a Precursor or Intermediate: The compound may serve as a valuable building block for more complex molecules with enhanced biological activity. acs.orgnih.gov For example, derivatives of similar structures have been explored as farnesyltransferase inhibitors for cancer therapy. nih.gov
| Potential Biological Activity | Rationale Based on Structural Analogs | Research Approach |
| Antifungal | Phenylethanol derivatives are known to have activity against Candida species. nih.gov | Minimum Inhibitory Concentration (MIC) assays against a panel of fungal pathogens. |
| Anticancer | Halogenated compounds can exhibit cytotoxicity. researchgate.net | Screening against various cancer cell lines (e.g., NCI-60 panel). |
| Neurological Activity | Halogenated persistent organic pollutants can alter neurodevelopmental processes. nih.gov | In vitro assays using human neural stem cells. nih.gov |
This table outlines hypothetical biological activities for this compound based on findings for structurally related compounds.
Advanced In Silico Modeling for Predictive Chemistry and Biology
Computational chemistry offers a powerful tool to predict the properties and activities of this compound before engaging in resource-intensive laboratory work. frontiersin.orgnih.govresearchgate.net
Key Computational Approaches:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and potential metabolic pathways of the molecule. nih.govresearchgate.net This can help in predicting its stability and how it might be transformed by enzymes like cytochrome P450s. researchgate.netnih.gov
Molecular Docking: This technique can predict the binding affinity and orientation of the compound within the active site of various enzymes and receptors. nih.govnanobioletters.com This is crucial for prioritizing potential biological targets and guiding the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR): By building models based on a library of related compounds, QSAR can predict the biological activity of this compound. researchgate.net This requires a dataset of compounds with known activities.
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is essential for assessing its drug-likeness. researchgate.net
Development of Analytical Methodologies for Complex Matrices
The ability to detect and quantify this compound in complex samples like environmental water or biological tissues is crucial for both pharmacological and environmental studies.
Challenges and Research Directions:
High Sensitivity and Selectivity: Developing methods, likely based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), that can distinguish the target compound from a multitude of other substances at very low concentrations. chalmers.se
Matrix Effects: Biological and environmental samples contain interfering substances that can suppress or enhance the analytical signal. Future research should focus on robust sample preparation techniques to minimize these matrix effects.
Chiral Separation: If the compound is synthesized as a racemic mixture, developing chiral chromatography methods to separate and quantify the individual enantiomers will be necessary, as they may have different biological activities and fates.
Assessment of Broader Environmental Impact and Remediation Strategies
The presence of stable carbon-halogen bonds raises concerns about the environmental persistence and potential toxicity of this compound. nih.gov Halogenated organic compounds can be pollutants that cause a range of health problems. nih.gov
Key Areas for Investigation:
Biodegradation Pathways: Studying the susceptibility of the compound to microbial degradation under both aerobic and anaerobic conditions is essential. nih.gov While halogenated compounds are often recalcitrant, some microorganisms are capable of dehalogenation. nih.govclu-in.orgclu-in.orgepa.govepa.gov
Ecotoxicity Assessment: Determining the toxicity of the compound to a range of representative aquatic and terrestrial organisms is necessary to understand its potential ecological risk.
Bioremediation Strategies: Should the compound prove to be a persistent environmental contaminant, research into bioremediation strategies would be warranted. clu-in.orgnih.gov This could involve stimulating indigenous microbial populations or introducing specialized microbes capable of breaking down the compound. clu-in.orgclu-in.orgepa.gov The use of bio-based materials like polyhydroxyalkanoates as electron donors could offer a sustainable approach to remediation. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(2-bromo-5-chlorophenyl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the reduction of a ketone precursor, such as 2-(2-bromo-5-chlorophenyl)ethan-1-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). For stereochemical control, chiral catalysts or enzymatic reduction may be employed. Optimization requires tuning solvent polarity (e.g., THF or ethanol), temperature (0–25°C), and reaction time (2–12 hours). Monitoring by TLC or HPLC ensures completion. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-priority product .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : 1H NMR : Expect signals for the ethanol moiety (δ 1.5–2.0 ppm for -OH, δ 3.6–3.8 ppm for -CH₂OH) and aromatic protons (δ 7.2–7.8 ppm). Coupling constants (J) between adjacent aromatic protons help confirm substitution patterns. 13C NMR : The -CH₂OH carbon appears at δ 60–65 ppm, while aromatic carbons with Br/Cl substituents show deshielding (δ 125–140 ppm). DEPT-135 confirms CH₂ and CH groups. Compare with analogs like (S)-2-amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves the product from unreacted starting material.
- Recrystallization : Ethanol/water mixtures yield crystalline product. Purity >95% is confirmed by GC-MS or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- SHELXD : For phase problem resolution in twinned crystals.
- SHELXL : Incorporates anisotropic displacement parameters for heavy atoms (Br/Cl). Validate with R-factor convergence (<5%). Compare with computational models (DFT-optimized geometries) to identify outliers. For example, discrepancies in bond angles may arise from crystal packing effects .
Q. What strategies enable regioselective functionalization of the phenyl ring in this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct bromination/chlorination is hindered by existing substituents. Use directing groups (e.g., -OH) temporarily introduced via protection/deprotection.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the bromine site for aryl-aryl bond formation. Optimize ligands (e.g., SPhos) and bases (K₂CO₃) .
- Table : Reactivity Trends
| Position | Reactivity (Electrophilic) | Preferred Reactions |
|---|---|---|
| 2-Br | Low (deactivating) | Cross-coupling |
| 5-Cl | Moderate (meta-directing) | Nucleophilic substitution |
Q. How can isotopic labeling or computational modeling elucidate the reaction mechanism of this compound in biological systems?
- Methodological Answer :
- Isotopic Labeling : Introduce ²H or ¹³C at the ethanol moiety to track metabolic pathways via LC-MS. For example, ¹³C-NMR monitors hydroxyl group interactions with enzymes.
- Computational Studies : Use Gaussian or ORCA for DFT calculations to map transition states in oxidation/reduction reactions. Molecular docking (AutoDock Vina) predicts binding affinities with targets like cytochrome P450 .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.
- Toxicity Data : Analogous compounds (e.g., 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol) show skin/eye irritation; refer to SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
